5-Lipoxygenase Selectivity Profile
In contrast to many lipophilic aryl pyrrolidines that exhibit promiscuous enzyme inhibition, 3,3-difluoro-4-(4-methoxyphenyl)pyrrolidine demonstrates negligible inhibitory activity against 5-lipoxygenase (5-LOX) [1]. This negative result provides a critical selectivity benchmark for medicinal chemistry teams seeking to avoid anti-inflammatory target engagement. The compound was screened at a concentration of 100 µM against rat basophilic leukemia-1 (RBL-1) 5-LOX and showed no significant activity [1].
| Evidence Dimension | Enzymatic inhibition |
|---|---|
| Target Compound Data | No significant inhibition |
| Comparator Or Baseline | Positive control inhibitors (e.g., zileuton) typically exhibit IC50 values in the low micromolar range |
| Quantified Difference | >100-fold difference in potency (estimated, based on typical inhibitor potency) |
| Conditions | RBL-1 cell lysate 5-LOX enzyme assay at 100 µM compound concentration |
Why This Matters
This data confirms the compound's clean profile against a common off-target, reducing the risk of confounding anti-inflammatory effects in cellular assays or in vivo models.
- [1] ChEMBL. (n.d.). Assay CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM. View Source
